molecular formula C11H10N2O4 B3376656 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid CAS No. 1217715-92-8

2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid

Cat. No.: B3376656
CAS No.: 1217715-92-8
M. Wt: 234.21 g/mol
InChI Key: PZADUWCGARVTQN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is a chiral benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. The (3S) stereochemistry at the chiral center and the acetic acid side chain at position 3 distinguish it structurally . Its sodium salt form () enhances aqueous solubility, making it suitable for formulation in biological assays .

Properties

IUPAC Name

2-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9(15)5-8-11(17)12-7-4-2-1-3-6(7)10(16)13-8/h1-4,8H,5H2,(H,12,17)(H,13,16)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZADUWCGARVTQN-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N[C@H](C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a phthalic anhydride derivative, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The process typically includes:

    Formation of the benzodiazepine core: This is achieved through cyclization reactions.

    Functionalization: Introduction of the acetic acid moiety through esterification or amidation reactions.

    Purification: Techniques such as recrystallization or chromatography are used to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the ketone groups within the structure.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidized derivatives: These may include carboxylic acids or aldehydes.

    Reduced derivatives: Alcohols or amines.

    Substituted derivatives: Various esters or amides depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that benzodiazepine derivatives exhibit antidepressant effects. The structural modifications in 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid may enhance its activity against depression-related disorders by modulating neurotransmitter systems such as serotonin and norepinephrine .
  • Anxiolytic Properties : Similar to other benzodiazepines, this compound may possess anxiolytic effects. Studies have shown that compounds with similar structures can interact with GABA receptors to produce calming effects .
  • Potential Anticancer Activity : Some studies have suggested that benzodiazepine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism of action for this compound is still under investigation but may involve inhibition of cell proliferation pathways .

Pharmacological Research

  • Receptor Binding Studies : The binding affinity of this compound to various receptors (e.g., GABA_A and serotonin receptors) is crucial for understanding its pharmacodynamics. Preliminary studies indicate a promising profile for receptor interaction that could lead to the development of new anxiolytic or antidepressant medications .
  • Drug Development : The compound serves as a scaffold for synthesizing novel drugs with improved efficacy and reduced side effects compared to existing benzodiazepines. Ongoing research focuses on optimizing the structure to enhance selectivity and potency against target receptors .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of various benzodiazepine derivatives. The results indicated that modifications similar to those found in this compound led to significant improvements in behavioral tests related to depression in animal models .

Case Study 2: Anxiolytic Effects

Research conducted at a leading pharmacological institute assessed the anxiolytic effects of structurally related compounds. The findings demonstrated that compounds with similar scaffolds exhibited significant reductions in anxiety-like behavior in rodents when administered at specific dosages .

Mechanism of Action

The mechanism of action of 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Physicochemical Properties Functional/Pharmacological Notes References
2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid Acetic acid side chain at C3; (3S) stereochemistry logP: -0.09 (predicted); Polar surface area: 84.08 Ų; Water solubility: Moderate (sodium salt available) GABA modulator; potential neurotherapeutic applications
3-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid Propanoic acid side chain at C3 Higher logP (~0.5) due to extended alkyl chain; reduced solubility vs. acetic acid derivative Enhanced lipophilicity may improve blood-brain barrier penetration
(2S)-(4-Chlorophenyl){(3S)-7-iodo-2,5-dioxo-3-[4-(trifluoromethyl)phenyl]-...}acetic acid 7-Iodo and trifluoromethylphenyl substituents; chlorophenyl group Increased molecular weight (MW ~600); logP: ~2.5 (estimated) Likely improved receptor selectivity due to bulky substituents; potential radiopharmaceutical use
2-[(3S)-2,5-Dioxo-...]acetamide derivatives (e.g., N-(tetrahydrofurfuryl), N-(pyridin-2-ylmethyl)) Acetamide side chain with heterocyclic or aliphatic substituents Variable logP (-0.09 to 1.5); tunable solubility via substituents Modified pharmacokinetics; amide groups may enhance metabolic stability or target engagement
Sodium 2-[(3S)-2,5-Dioxo-...]acetate Sodium salt of the parent compound High aqueous solubility; ionized at physiological pH Preferred for injectable formulations or in vitro assays requiring solubility
Methyl 2-[3-(2,5-dioxo-...)propanamido]-4-methyl-1,3-thiazole-5-carboxylate Thiazole-carboxylate and methyl ester groups logP: ~1.0; ester group may improve membrane permeability Hybrid structure combining benzodiazepine and thiazole motifs; potential dual-target activity

Key Structural and Functional Insights

Amide derivatives (e.g., ) replace the carboxylic acid with an amide, reducing ionization and altering hydrogen-bonding capacity, which may affect target binding .

Substituent Effects :

  • Bulky substituents, such as the 7-iodo and trifluoromethylphenyl groups in , introduce steric hindrance and electronic effects, likely improving receptor selectivity or metabolic stability .
  • Heterocyclic appendages (e.g., pyridinyl in ) can modulate solubility and introduce additional pharmacophoric features .

Physicochemical Properties :

  • Sodium salt formation () drastically improves solubility, critical for parenteral formulations .
  • logP values vary significantly across analogs, from hydrophilic (parent compound: -0.09) to moderately lipophilic (amide derivatives: ~1.5), influencing biodistribution .

Synthetic Accessibility :

  • The parent compound and its analogs are synthesized via coupling reactions, such as NHS ester-mediated conjugation (), enabling modular introduction of side chains .

Biological Activity

2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid (CAS No. 1217715-92-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, case studies, and relevant data.

The molecular formula of this compound is C₁₁H₁₀N₂O₄ with a molecular weight of 234.21 g/mol. Its structure features a benzodiazepine core that is known for various pharmacological effects.

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₄
Molecular Weight234.21 g/mol
CAS Number1217715-92-8
SMILESC(C[C@H]1C(Nc2ccccc2C(N1)=O)=O)C(O)=O

Anticancer Potential

Recent studies have indicated that compounds related to benzodiazepines exhibit anticancer properties. For instance, a study demonstrated that derivatives of benzodiazepines can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The mechanism often involves modulation of the c-Met signaling pathway, which is crucial in various cancers .

Neuropharmacological Effects

Benzodiazepine derivatives are widely recognized for their neuropharmacological effects. They often act as GABA_A receptor modulators, leading to anxiolytic and sedative effects. Research indicates that the specific structural modifications in compounds like this compound may enhance these activities. In vitro studies have shown promising results in terms of binding affinity and efficacy at GABA_A receptors .

Case Studies

  • Study on Antitumor Activity : A study involving the administration of various benzodiazepine derivatives showed that compounds with similar structures to this compound exhibited significant cytotoxic effects on non-small-cell lung carcinoma (NSCLC) cells. The study concluded that these compounds could serve as potential leads for new cancer therapies .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of benzodiazepine derivatives in models of neurodegeneration. The results suggested that these compounds could reduce neuronal death and inflammation in models of Alzheimer's disease through their action on GABA_A receptors and other neuroprotective mechanisms .

Chemical Reactions Analysis

Amide Bond Formation at the Acetic Acid Group

The carboxylic acid moiety undergoes amidation reactions to form derivatives with diverse pharmacological profiles.
Example Reaction:

2 3S 2 5 Dioxo benzodiazepin 3 yl acetic acid+R NH2EDCl HOBt2 3S 2 5 Dioxo benzodiazepin 3 yl acetamide\text{2 3S 2 5 Dioxo benzodiazepin 3 yl acetic acid}+\text{R NH}_2\xrightarrow{\text{EDCl HOBt}}\text{2 3S 2 5 Dioxo benzodiazepin 3 yl acetamide}

Key Findings:

  • PubChem CID 75357192 (fluoroaryl ethylamide) and CID 118986196 (benzimidazolylethylamide) demonstrate amidation with substituted amines .

  • Reaction conditions typically employ coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in aprotic solvents .

Product Substitutent (R)Yield (%)ApplicationSource
2-(3-Fluorophenyl)ethyl72ROCK inhibitor analogs
2-(2-Isopropylbenzimidazolyl)ethyl68Kinase modulation

Esterification Reactions

The carboxylic acid can be esterified to improve lipophilicity for therapeutic applications.
Example Reaction:

2 3S 2 5 Dioxo benzodiazepin 3 yl acetic acid+R OHH2SO4Methyl ethyl esters\text{2 3S 2 5 Dioxo benzodiazepin 3 yl acetic acid}+\text{R OH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl ethyl esters}

Key Findings:

  • Esters are intermediates for further functionalization .

  • Alkyl esters (e.g., methyl, ethyl) are noted in patent WO2015071393A1 as precursors for acylated derivatives .

Substitution at the Benzodiazepinone Core

The nitrogen atoms in the benzodiazepinone ring participate in alkylation or acylation.
Example Reaction (N1-Acylation):

2 3S 2 5 Dioxo benzodiazepin 3 yl acetic acid+R COClN1 Acyl derivatives\text{2 3S 2 5 Dioxo benzodiazepin 3 yl acetic acid}+\text{R COCl}\rightarrow \text{N1 Acyl derivatives}

Key Findings:

  • US8815845B2 describes acylated derivatives (e.g., acetyl, benzoyl) as Rho kinase inhibitors .

  • Substituents at N1 influence binding affinity to enzymatic targets .

Substituent (R-CO-)Biological ActivityReference
AcetylModerate ROCK inhibition
4-AminobenzoylEnhanced selectivity

Ring-Opening and Degradation

Under strongly basic conditions (pH > 12), the benzodiazepinone ring hydrolyzes to a quinazolinone derivative, as inferred from analog studies .

Catalytic Cross-Coupling

While not directly reported for this compound, Patent WO2015071393A1 highlights palladium-catalyzed Suzuki couplings on related naphthalenylmethyl-substituted benzodiazepinones .

Q & A

Q. What are the recommended synthetic routes for 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid, and how can reaction conditions be optimized?

Synthesis typically involves cyclization and functionalization steps. A general approach includes:

  • Cyclocondensation : Reacting substituted benzaldehyde derivatives with triazole precursors under reflux in ethanol with catalytic glacial acetic acid to form the benzodiazepine core .
  • Acetic acid side-chain introduction : Post-cyclization alkylation or coupling reactions, often using bromoacetic acid derivatives in basic conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
    Optimization : Adjusting reflux time (4–8 hours), solvent polarity, and stoichiometry of reagents can improve yields. Monitor intermediates via TLC .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Key methods include:

  • Spectroscopy :
    • NMR (¹H/¹³C): Confirm stereochemistry at C3 (3S) and resolve benzodiazepine ring protons (e.g., δ 2.5–3.5 ppm for tetrahydro ring protons) .
    • IR : Detect carbonyl stretches (1680–1750 cm⁻¹ for dioxo groups) and carboxylic acid O-H (~2500–3300 cm⁻¹) .
  • Melting point : Compare with literature values (e.g., analogs like 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid melt at 143–146°C ).
  • HPLC : Assess purity using C18 columns and UV detection (λ = 210–254 nm) .

Q. What analytical methods are validated for assessing purity and identifying impurities?

Use reverse-phase HPLC with the following parameters:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/water (0.1% trifluoroacetic acid) gradient.
  • Detection : UV at 220 nm.
    Impurity limits : ≤0.5% for individual impurities (e.g., esterified byproducts) and ≤2.0% total impurities, as per pharmacopeial guidelines for benzodiazepine analogs .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound in neuropsychiatric models?

The benzodiazepine scaffold modulates GABA receptors, but the acetic acid moiety may enhance binding to enzymes like kinases or proteases.

  • In vitro assays : Test inhibition of GABA_A receptor subtypes (IC₅₀ via electrophysiology) .
  • Molecular docking : Simulate interactions with the benzodiazepine-binding site (PDB: 6HUP) to predict substituent effects .
  • Metabolic stability : Use liver microsomes to assess oxidative degradation of the tetrahydro ring .

Q. How can researchers resolve contradictions in impurity profiles across synthetic batches?

Contradictions often arise from:

  • Reaction intermediates : Unreacted triazole precursors or esterified byproducts (e.g., ethyl acetate derivatives).
  • Method : Apply LC-MS to identify low-abundance impurities. Cross-validate with NMR (e.g., ¹H NOESY to detect stereoisomers) .
  • Case study : A peak at retention time 1.8 in HPLC was traced to cyclohexyl-substituted impurities; adjust alkylation conditions to suppress side reactions .

Q. What computational strategies predict structure-activity relationships (SAR) for analogs?

  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., C3 for substitutions) .
  • QSAR models : Correlate substituent hydrophobicity (logP) with antimicrobial activity using triazole-benzodiazepine analogs .
  • ADMET prediction : Use SwissADME to forecast blood-brain barrier penetration, critical for CNS-targeted derivatives .

Q. How do substituents on the benzodiazepine ring influence pharmacological activity?

  • 2,4-Dimethoxyphenyl groups : Enhance antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) but reduce solubility .
  • 3S configuration : Critical for receptor binding; inversion to 3R abolishes GABA_A affinity .
  • Acetic acid chain : Carboxylic acid improves water solubility but may require ester prodrugs for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid
Reactant of Route 2
2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.